Desmethyl Tacrolimus
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Overview
Description
Desmethyl Tacrolimus is a derivative of Tacrolimus, an immunosuppressive drug primarily used to prevent organ transplant rejection and treat severe atopic dermatitis . This compound is characterized by the absence of a methyl group compared to Tacrolimus, which slightly alters its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Tacrolimus involves the demethylation of Tacrolimus. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces tsukubaensis to produce Tacrolimus, followed by chemical demethylation . The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Tacrolimus undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms, and various substituted analogs of this compound .
Scientific Research Applications
Desmethyl Tacrolimus has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of demethylation on macrolide structures and their reactivity.
Biology: Investigated for its immunosuppressive properties and potential use in modulating immune responses.
Medicine: Explored for its potential in treating autoimmune diseases and preventing organ transplant rejection.
Industry: Utilized in the development of new immunosuppressive drugs and formulations.
Mechanism of Action
Desmethyl Tacrolimus exerts its effects by binding to the immunophilin FKBP-12 (FK506 binding protein), forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), thereby reducing the transcription of interleukin-2 (IL-2) and other cytokines . The result is a suppression of T-lymphocyte activation and proliferation, leading to immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Tacrolimus: The parent compound, with a methyl group that Desmethyl Tacrolimus lacks.
Cyclosporine: Another immunosuppressive drug with a different mechanism of action but similar clinical applications.
Sirolimus: Shares structural similarities with Tacrolimus but has distinct pharmacological properties.
Uniqueness
This compound is unique due to its slightly altered chemical structure, which can lead to differences in its pharmacokinetics and pharmacodynamics compared to Tacrolimus . This makes it a valuable compound for studying the effects of structural modifications on macrolide drugs .
Properties
IUPAC Name |
1,14,24-trihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZOXIQNKYTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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